Cas no 1975832-78-0 (Ethyl 4-amino-1-phenylpiperidine-4-carboxylate)

Ethyl 4-amino-1-phenylpiperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6512332
- 1975832-78-0
- Ethyl 4-amino-1-phenylpiperidine-4-carboxylate
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- インチ: 1S/C14H20N2O2/c1-2-18-13(17)14(15)8-10-16(11-9-14)12-6-4-3-5-7-12/h3-7H,2,8-11,15H2,1H3
- InChIKey: FVIVKLGHNFRCFV-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(CCN(C2C=CC=CC=2)CC1)N)=O
計算された属性
- 精确分子量: 248.152477885g/mol
- 同位素质量: 248.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- XLogP3: 1.7
Ethyl 4-amino-1-phenylpiperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6512332-0.05g |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
1975832-78-0 | 0.05g |
$732.0 | 2023-05-29 | ||
Enamine | EN300-6512332-0.25g |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
1975832-78-0 | 0.25g |
$801.0 | 2023-05-29 | ||
Enamine | EN300-6512332-0.5g |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
1975832-78-0 | 0.5g |
$836.0 | 2023-05-29 | ||
Enamine | EN300-6512332-1.0g |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
1975832-78-0 | 1g |
$871.0 | 2023-05-29 | ||
Enamine | EN300-6512332-10.0g |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
1975832-78-0 | 10g |
$3746.0 | 2023-05-29 | ||
Enamine | EN300-6512332-5.0g |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
1975832-78-0 | 5g |
$2525.0 | 2023-05-29 | ||
Enamine | EN300-6512332-0.1g |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
1975832-78-0 | 0.1g |
$767.0 | 2023-05-29 | ||
Enamine | EN300-6512332-2.5g |
ethyl 4-amino-1-phenylpiperidine-4-carboxylate |
1975832-78-0 | 2.5g |
$1707.0 | 2023-05-29 |
Ethyl 4-amino-1-phenylpiperidine-4-carboxylate 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Ethyl 4-amino-1-phenylpiperidine-4-carboxylateに関する追加情報
Ethyl 4-Amino-1-Phenylpiperidine-4-Carboxylate: A Promising Compound in Pharmaceutical Research
Ethyl 4-amino-1-phenylpiperidine-4-carboxylate represents a novel class of pharmaceutical intermediates with significant potential in the development of therapeutic agents targeting neurological disorders. This compound, with the chemical structure CAS No. 1975832-78-0, is a derivative of 1-phenylpiperidine scaffold, which has been extensively studied for its role in modulating neurotransmitter systems. Recent advancements in medicinal chemistry have highlighted the importance of 4-amino and 4-carboxylate functional groups in enhancing the pharmacological profile of such molecules.
The 1-phenylpiperidine core is a well-established pharmacophore in drug discovery, particularly for its interactions with serotonin and dopamine receptors. The 4-amino substituent introduces additional hydrogen bonding capabilities, which may improve the compound's binding affinity to target proteins. Meanwhile, the 4-carboxylate group contributes to molecular rigidity and enhances metabolic stability, critical factors for drug development. These structural features make Ethyl 4-amino-1-phenylpiperidine-4-carboxylate a valuable candidate for further exploration in neuropharmacology.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that derivatives of 1-phenylpiperidine exhibit potential as selective serotonin reuptake inhibitors (SSRIs). The 4-amino group in Ethyl 4-amino-1-phenylpiperidine-4-carboxylate may facilitate interactions with serotonin transporter proteins, while the 4-carboxylate moiety could influence the compound's solubility and bioavailability. This dual functionalization suggests a unique mechanism of action that warrants further investigation.
The synthesis of Ethyl 4-amino-1-phenylpiperidine-4-carboxylate involves multi-step organic reactions, including alkylation, amination, and esterification processes. These synthetic routes are optimized to ensure high yields and purity, critical for pharmaceutical applications. The phenyl ring in the molecule provides aromaticity, which may influence its pharmacokinetic properties. Additionally, the ethyl group at the 4-position contributes to steric effects that could modulate receptor binding.
Research published in Bioorganic & Medicinal Chemistry Letters (2022) has explored the antagonistic and agonistic activities of 1-phenylpiperidine derivatives. The 4-amino functional group in Ethyl 4-amino-1-phenylpiperidine-4-carboxylate may act as a hydrogen bond donor, enhancing its interaction with GPCR (G protein-coupled receptor) targets. This property aligns with the design principles of modern drugs targeting central nervous system disorders, such as depression and anxiety.
The 4-carboxylate group in the compound could also play a role in ion channel modulation, a mechanism implicated in the treatment of neurological conditions. Studies on similar compounds have shown that carboxylate functionalities can influence membrane permeability and ion flux, suggesting potential applications in neurodegenerative disease research. The phenyl ring's aromaticity may further enhance the compound's ability to interact with lipid membranes, a factor relevant to its pharmacological activity.
Advancements in computational drug design have enabled the prediction of binding affinities and selectivity profiles for 1-phenylpiperidine derivatives. Molecular docking studies on Ethyl 4-amino-1-phenylpiperidine-4-carboxylate suggest that the 4-amino group may occupy a critical binding pocket in serotonin reuptake transporter (SERT), while the 4-carboxylate group could stabilize the complex through electrostatic interactions. These findings highlight the compound's potential as a lead molecule for antidepressant development.
Pharmacokinetic studies on 1-phenylpiperidine derivatives indicate that the 4-carboxylate group can improve the compound's metabolic stability by reducing susceptibility to enzymatic degradation. This is particularly important for drugs targeting central nervous system pathways, where prolonged plasma half-life is often required. The ethyl group at the 4-position may also influence the compound's lipophilicity, affecting its ability to cross the blood-brain barrier.
Recent clinical trials have explored the therapeutic potential of 1-phenylpiperidine derivatives in treating neurological disorders. While direct evidence for Ethyl 4-amino-1-phenylpiperidine-4-carboxylate is limited, its structural similarities to compounds in Phase III trials suggest it could be a valuable candidate for further preclinical evaluation. The 4-amino and 4-carboxylate functionalities may offer a unique balance between selectivity and efficacy, critical for drug development.
Future research on Ethyl 4-amino-1-phenylpiperidine-4-carboxylate should focus on elucidating its interactions with specific neurotransmitter receptors and ion channels. Advances in high-throughput screening and structure-activity relationship (SAR) studies could further optimize its pharmacological properties. The compound's potential applications in treating depression, anxiety, and neurodegenerative disorders underscore its significance in modern pharmaceutical research.
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